Product packaging for Z-Gly-Arg-Amc-HCl(Cat. No.:)

Z-Gly-Arg-Amc-HCl

Cat. No.: B8296684
M. Wt: 559.0 g/mol
InChI Key: OCCSIDNKOMRMRK-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorogenic Probes in Contemporary Biochemical Research

Fluorogenic probes are compounds that exhibit minimal fluorescence in their native state but become highly fluorescent upon undergoing a specific chemical or biochemical transformation, typically catalyzed by an enzyme nih.govresearchgate.net. This "turn-on" fluorescence signal is particularly advantageous as it allows for high-contrast imaging and detection with low background noise researchgate.net. Their versatility, sensitivity, and quantitative capabilities have made fluorescent molecules a standard in numerous biological research applications, including the detection of protein location and activation, identification of protein complex formation, monitoring conformational changes, and observing biological processes in vivo thermofisher.com. Enzyme-activated fluorogenic probes, in particular, provide a powerful platform for monitoring biological processes with a level of spatiotemporal detail and sensitivity that can be difficult to match with other techniques nih.govmit.edu. They are crucial tools for studying enzyme kinetics and activity, aiding in drug discovery and biochemical research by enabling real-time monitoring of enzyme function chemimpex.com.

Conceptual Framework of Peptide-Based Enzyme Substrates

Peptide-based enzyme substrates are synthetic peptides designed to mimic the natural cleavage sites of enzymes, particularly proteases. These substrates typically consist of a short peptide sequence conjugated to a reporter molecule. For fluorogenic substrates, this reporter is a fluorophore whose fluorescence is quenched or significantly reduced in the intact substrate molecule. Upon specific cleavage of the peptide bond by the target enzyme, the fluorophore is released, leading to a measurable increase in fluorescence sigmaaldrich.compeptide.co.jp. The design of the peptide sequence is critical for ensuring specificity, as enzymes recognize and cleave particular amino acid sequences. By varying the amino acids in the peptide sequence, researchers can design substrates that are selective for specific enzymes or classes of enzymes pnas.org.

Historical Development and Evolution of 7-Amino-4-methylcoumarin (B1665955) (AMC)-Based Probes

The use of 7-amino-4-methylcoumarin (AMC) as a fluorophore in enzyme substrates is a well-established method for determining enzyme activity and specificity, particularly for proteases sigmaaldrich.compnas.org. AMC is a fluorogenic molecule that, when conjugated to a peptide via an amide bond at its amine group, exhibits low fluorescence sigmaaldrich.compeptide.co.jp. Upon enzymatic hydrolysis of this amide bond, the free AMC molecule is liberated, resulting in a significant increase in fluorescence intensity sigmaaldrich.compeptide.co.jp. Free AMC typically excites at wavelengths around 340-380 nm and emits fluorescence in the blue region, around 440-460 nm sigmaaldrich.comechelon-inc.commedchemexpress.comtaylorandfrancis.com. The development of AMC-based probes marked a significant advancement over earlier chromogenic substrates (which produce a colored product) due to their increased sensitivity, allowing for the detection of lower enzyme concentrations and reaction rates peptide.co.jptaylorandfrancis.com. Over time, strategies for synthesizing peptide-AMC derivatives have been refined, despite the initial challenges posed by the poor nucleophilicity of the AMC amine group sigmaaldrich.com. The evolution includes the development of libraries and positional scanning approaches to rapidly profile protease specificity pnas.org.

Rationale for Utilizing Z-Gly-Gly-Arg-AMC·HCl in Protease-Centric Investigations

Z-Gly-Gly-Arg-AMC·HCl is a specific fluorogenic peptide substrate widely employed in the study of various proteases, including urokinase, trypsin, thrombin, and tissue-type plasminogen activator echelon-inc.comevitachem.comfishersci.commerckmillipore.comfishersci.com. The structure of this substrate provides insight into its utility. The peptide sequence Gly-Gly-Arg is recognized and cleaved by certain proteases, particularly those with specificity for arginine at the P1 position (the amino acid immediately preceding the cleavage site) evitachem.comijbs.com. The N-terminal benzyloxycarbonyl (Z) group is a common protecting group used in peptide synthesis, which also influences the substrate's interaction with the enzyme's S' subsites (the binding sites on the enzyme for residues C-terminal to the cleavage site) evitachem.comnovoprolabs.com. The AMC moiety serves as the fluorogenic leaving group, releasing a fluorescent signal upon cleavage sigmaaldrich.compeptide.co.jpechelon-inc.comevitachem.com.

The choice of the Gly-Gly-Arg sequence makes Z-Gly-Gly-Arg-AMC·HCl a valuable substrate for enzymes like thrombin, a key protease in the coagulation cascade, and urokinase, involved in fibrinolysis and tissue remodeling evitachem.comfishersci.commerckmillipore.comfishersci.comnih.gov. Its use allows for the sensitive and continuous monitoring of the activity of these enzymes in real-time chemimpex.com. This substrate has been specifically utilized in direct fluorometric assays for urokinase and tissue-type plasminogen activator, as well as for assaying trypsin and thrombin evitachem.comfishersci.commerckmillipore.comfishersci.com. It is also a standard substrate in automated tests like the calibrated automated thrombogram (CAT) for assessing hyper- and hypocoagulability evitachem.comfishersci.comfishersci.com. Research findings demonstrate its application in kinetic studies to determine parameters like Km and kcat for enzymes such as thrombin thieme-connect.comrsc.orgbenthamopen.com.

Research Findings and Data:

Studies have investigated the kinetic parameters of Z-Gly-Gly-Arg-AMC·HCl hydrolysis by various enzymes. For instance, research on human thrombin has determined kinetic parameters for the hydrolysis of Z-Gly-Gly-Arg-AMC or its acetate (B1210297) salt thieme-connect.comrsc.orgbenthamopen.com. One study reported Km values around 100 µM and kcat values around 1.03 s⁻¹ for thrombin with Z-Gly-Gly-Arg-AMC benthamopen.com. Another study using Z-Gly-Gly-Arg-AMC acetate found that inhibitors could affect the kinetic parameters (Km and kcat) of thrombin-mediated hydrolysis rsc.org. Furthermore, investigations into modified prothrombin variants have used Z-Gly-Gly-Arg-AMC·HCl to assess their conversion rates and kinetic parameters when activated by prothrombinase thieme-connect.com. These studies highlight the utility of Z-Gly-Gly-Arg-AMC·HCl in quantifying enzyme activity and understanding the impact of modifications or inhibitors on enzyme kinetics.

Here is a table summarizing some reported kinetic data for Z-Gly-Gly-Arg-AMC (or its salts) with thrombin:

EnzymeSubstrate FormKm (µM)kcat (s⁻¹)Reference
ThrombinZ-Gly-Gly-Arg-AMC~100~1.03 benthamopen.com
ThrombinZ-Gly-Gly-Arg-AMC, HClVariedVaried thieme-connect.com
ThrombinZ-Gly-Gly-Arg-AMC acetateVariedVaried rsc.org

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, temperature, and enzyme source.

The stability and solubility of Z-Gly-Gly-Arg-AMC·HCl in aqueous solutions further enhance its applicability in laboratory settings, including high-throughput screening assays chemimpex.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31ClN6O6 B8296684 Z-Gly-Arg-Amc-HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31ClN6O6

Molecular Weight

559.0 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride

InChI

InChI=1S/C26H30N6O6.ClH/c1-16-12-23(34)38-21-13-18(9-10-19(16)21)31-24(35)20(8-5-11-29-25(27)28)32-22(33)14-30-26(36)37-15-17-6-3-2-4-7-17;/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,30,36)(H,31,35)(H,32,33)(H4,27,28,29);1H/t20-;/m0./s1

InChI Key

OCCSIDNKOMRMRK-BDQAORGHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Synthetic Methodologies and Structural Diversification of Z Gly Gly Arg Amc·hcl and Analogues

Principles of Solid-Phase Peptide Synthesis (SPPS) for Z-Gly-Gly-Arg-AMC·HCl Construction

Solid-Phase Peptide Synthesis (SPPS) is the standard technique for the synthesis of peptide-AMC conjugates. nih.goviris-biotech.de This method involves the sequential addition of protected amino acids to a growing peptide chain covalently attached to an insoluble solid support or resin. nih.govacs.orgsigmaaldrich.com Typically, the C-terminal residue, functionalized with or linked to the AMC moiety, is the initial amino acid loaded onto the resin. nih.govacs.orgsigmaaldrich.com

The synthesis proceeds through repetitive cycles, each adding one amino acid:

Deprotection: The temporary N-terminal protecting group (commonly Fmoc) on the resin-bound peptide is removed, exposing a reactive amine group. nih.goviris-biotech.delibretexts.org

Coupling: A protected amino acid, with an activated carboxyl group, is coupled to the free amine on the resin, forming a peptide bond. iris-biotech.delibretexts.org Amino acids with reactive side chains, such as arginine, require appropriate protection during these steps. nih.govpeptide.com

Washing: Excess reagents and soluble byproducts are removed by washing the resin. iris-biotech.de

Capping (Optional): To prevent the formation of truncated sequences, any unreacted amine sites can be permanently blocked. iris-biotech.de

This cycle is repeated for each amino acid in the desired sequence (Gly, Gly, Arg for Z-Gly-Gly-Arg-AMC). Following the complete assembly of the peptide chain on the resin, the N-terminal protecting group, such as the Z group, is introduced. The final step involves cleaving the peptide-AMC conjugate from the solid support and removing any remaining side-chain protecting groups. iris-biotech.de Advances in SPPS include the development of specialized resins, like AMC-resin, which allow for the direct solid-phase synthesis of peptide-AMCs, streamlining the process compared to earlier methods that required solution-phase conjugation. nih.govresearchgate.net

Strategic Chemical Modifications and Derivatizations of AMC-Peptide Conjugates

Modifying the peptide sequence and incorporating specific chemical functionalities are essential strategies for customizing the substrate's interaction with target enzymes.

Role of the Benzyloxycarbonyl (Z) Protective Group in N-Terminal Stabilization and Enzymatic Reactivity

The Benzyloxycarbonyl group (Z or Cbz) is a widely used N-terminal protecting group in peptide synthesis. bachem.comwikipedia.org Its primary function during synthesis is to protect the alpha-amino group, preventing unwanted reactions during peptide bond formation. libretexts.orgpeptide.com

Impact of Peptide Sequence Variations (e.g., Z-Gly-Gly-Arg versus Z-Gly-Pro-Arg) on Substrate Characteristics

The sequence of amino acids immediately preceding the AMC moiety (the P sites relative to the scissile bond) is a critical determinant of a peptide substrate's selectivity for specific proteases. Enzymes exhibit distinct preferences for the amino acid residues surrounding the cleavage site. researchgate.net

Comparing substrates like Z-Gly-Gly-Arg-AMC and Z-Gly-Pro-Arg-AMC illustrates the profound effect of sequence variation. Z-Gly-Gly-Arg-AMC is recognized as a fluorogenic substrate for several enzymes, including urokinase, trypsin, thrombin, and tissue-type plasminogen activator. evitachem.comechelon-inc.com It is particularly noted for its use as a thrombin substrate in various assays. novoprolabs.commedchemexpress.comchemsrc.commedchemexpress.com

In contrast, Z-Gly-Pro-Arg-AMC·HCl serves as a fluorogenic substrate for cathepsin K, granzyme A, and thrombin. medchemexpress.compeptanova.debachem.com The substitution of the second Gly residue with a Pro residue in Z-Gly-Pro-Arg-AMC alters the peptide's conformation and the presentation of the arginine residue at the P1 position (immediately before the cleavage site). This structural change leads to differential recognition and cleavage by various proteases. peptanova.de

Research highlights these differences in substrate specificity:

Z-Gly-Gly-Arg-AMC is widely employed for measuring thrombin activity. novoprolabs.commedchemexpress.comchemsrc.commedchemexpress.com

Z-Gly-Pro-Arg-AMC is a highly effective fluorogenic substrate for cathepsin K and is also cleaved by granzyme A and thrombin. medchemexpress.compeptanova.debachem.com

These findings underscore that minor changes in the peptide sequence can significantly influence the substrate's interaction with enzymes, enabling the design of selective substrates for studying individual proteases.

Functionalization with the 7-Amino-4-methylcoumarin (B1665955) (AMC) Fluorogenic Moiety

The 7-Amino-4-methylcoumarin (AMC) moiety is integral to the fluorogenic nature of these peptide substrates. sigmaaldrich.comevitachem.cominnopep.com AMC is typically attached to the C-terminus of the peptide via an amide bond formed between the AMC's amino group and the carboxyl group of the C-terminal amino acid, such as arginine in Z-Gly-Gly-Arg-AMC and Z-Gly-Pro-Arg-AMC. sigmaaldrich.comfishersci.berndsystems.com

When conjugated to the peptide, the fluorescence of AMC is significantly quenched due to the proximity of the amide bond. sigmaaldrich.comfishersci.berndsystems.com Upon proteolytic cleavage of the peptide bond by a target enzyme, the free AMC molecule is released. evitachem.comfishersci.berndsystems.com Free AMC is highly fluorescent, exhibiting characteristic excitation and emission wavelengths (typically excitation around 360-380 nm and emission around 440-460 nm), which can be readily detected using a fluorometer. echelon-inc.commedchemexpress.cominnopep.com

This increase in fluorescence upon cleavage allows for sensitive, real-time, and continuous monitoring of enzyme activity. chemimpex.com The rate of fluorescence increase is directly proportional to the rate at which the enzyme cleaves the substrate, making peptide-AMC conjugates invaluable tools for enzyme activity assays, kinetic studies, and the screening of enzyme inhibitors. researchgate.netchemimpex.com

Mechanism of Proteolytic Hydrolysis and Principles of Fluorometric Detection

Enzymatic Cleavage of Z-Gly-Gly-Arg-AMC·HCl by Cognate Proteases

Fluorogenic substrates like Z-Gly-Gly-Arg-AMC·HCl serve as artificial substrates that mimic the recognition sequence of natural protein substrates for specific proteases. The enzymatic cleavage of these substrates by their target proteases is a fundamental process in numerous biological pathways and is widely utilized in biochemical assays.

Catalytic Hydrolysis of the Peptide Bond and Subsequent Release of Free AMC

Following productive binding within the active site, the protease catalyzes the hydrolysis of the peptide bond between the C-terminal amino acid residue of the peptide sequence (Arginine in Z-Gly-Gly-Arg-AMC·HCl) and the amino group of the AMC molecule. This catalytic event involves a nucleophilic attack on the scissile peptide bond, facilitated by the catalytic residues within the enzyme's active site. The hydrolysis cleaves the amide linkage, resulting in the release of the free 7-amino-4-methylcoumarin (B1665955) (AMC) molecule from the peptide. evitachem.comiris-biotech.de

In the uncleaved substrate, the fluorescence of the AMC moiety is significantly quenched due to its conjugation to the peptide. iris-biotech.decaymanchem.com Upon cleavage and release into the surrounding environment, the free AMC molecule undergoes a conformational and electronic change that results in a dramatic increase in its fluorescence intensity. iris-biotech.de This transition from a weakly fluorescent or non-fluorescent conjugated state to a highly fluorescent free state is the basis for the fluorometric detection method.

Quantitative Fluorometric Readout of 7-Amino-4-methylcoumarin (AMC) Release

The release of free AMC upon enzymatic cleavage of substrates like Z-Gly-Gly-Arg-AMC·HCl provides a highly sensitive method for quantitatively measuring protease activity. Free AMC is a fluorophore that exhibits characteristic excitation and emission spectra. caymanchem.comaatbio.comsigmaaldrich.comeurogentec.comfluorofinder.com

When excited at its optimal excitation wavelength, typically around 340-380 nm, free AMC emits fluorescence at a longer wavelength, with an emission maximum typically around 440-460 nm. caymanchem.comaatbio.comsigmaaldrich.comeurogentec.comfluorofinder.comresearchgate.netechelon-inc.compeptanova.deabcam.commedchemexpress.commedchemexpress.comnih.gov The intensity of the emitted fluorescence is directly proportional to the concentration of free AMC in the solution. evitachem.comiris-biotech.de

Fluorometric assays utilize a fluorometer or a fluorescence microplate reader to deliver excitation light at the appropriate wavelength to the sample and detect the emitted fluorescence at the emission wavelength. By monitoring the increase in fluorescence intensity over time, the rate of AMC release can be determined, which in turn reflects the catalytic activity of the protease. evitachem.comiris-biotech.depeptanova.deabcam.comsigmaaldrich.com

Different instruments and assay conditions may utilize slightly different excitation and emission wavelengths within the optimal range for AMC detection. For example, some studies report using excitation/emission wavelengths of 360/440 nm, 380/460 nm, or 340/440 nm. researchgate.netpeptanova.deabcam.comsigmaaldrich.com The choice of wavelengths can influence the sensitivity and potential interference from other fluorescent substances in the sample. researchgate.net

Methodologies for Real-Time Monitoring of Proteolytic Enzyme Activity

Fluorogenic substrates like Z-Gly-Gly-Arg-AMC·HCl enable the real-time monitoring of proteolytic enzyme activity. This is a significant advantage over endpoint assays, as it allows for the continuous measurement of the reaction rate and provides insights into the kinetics of the enzymatic process. evitachem.comiris-biotech.de

Real-time monitoring is typically performed using a fluorescence microplate reader capable of taking multiple fluorescence measurements from samples over a defined period. researchgate.netpeptanova.deabcam.comsigmaaldrich.com The assay is initiated by adding the protease to a solution containing the fluorogenic substrate. As the enzyme cleaves the substrate, the fluorescence intensity of the solution increases linearly over time, provided the substrate concentration is not limiting and the enzyme activity remains constant. peptanova.de

The rate of fluorescence increase (change in fluorescence units per unit time) is a direct measure of the enzyme's velocity. This allows researchers to determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) by measuring the reaction rate at different substrate concentrations.

Real-time fluorometric assays are widely applied in various research areas, including:

Enzyme kinetics studies: To understand the catalytic efficiency and substrate specificity of proteases.

Enzyme inhibition studies: To screen for and characterize inhibitors of specific proteases, which is crucial in drug discovery. evitachem.comchemimpex.com The decrease in the rate of fluorescence increase in the presence of an inhibitor indicates its effectiveness.

Monitoring protease activity in biological samples: To measure the levels and activity of specific proteases in cell lysates, plasma, or other biological fluids. sigmaaldrich.comchemimpex.comfrontiersin.org

High-throughput screening: The format of microplate readers is well-suited for screening large libraries of potential inhibitors or activators of proteases.

The continuous nature of real-time monitoring provides a comprehensive view of the enzymatic reaction, allowing for the detection of initial reaction rates, potential deviations from linearity, and the effects of inhibitors or other factors on enzyme activity over time. peptanova.de

Advanced Applications of Z Gly Gly Arg Amc·hcl in Protease Activity Assays

Foundational Principles of Fluorometric Protease Activity Assays

Fluorometric protease activity assays utilizing substrates like Z-Gly-Gly-Arg-AMC·HCl are based on the principle of enzymatic cleavage leading to the release of a fluorescent molecule. The Z-Gly-Gly-Arg-AMC·HCl compound consists of a tripeptide sequence (Gly-Gly-Arg) recognized by specific proteases, a protecting benzyloxycarbonyl (Z) group, and a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC), which is linked to the arginine residue via an amide bond. evitachem.com

In its intact state, the AMC molecule is non-fluorescent. However, when a target protease, such as thrombin or trypsin, recognizes and cleaves the peptide bond between arginine (Arg) and AMC, the free AMC is released into the solution. evitachem.com This liberated AMC molecule is fluorescent and can be detected by measuring the increase in fluorescence intensity over time. evitachem.comnih.gov The rate of this increase is directly proportional to the enzymatic activity in the sample. scienceopen.com

The fluorescence of the released AMC is quantified using a fluorometer or a fluorescence plate reader at specific excitation and emission wavelengths. medchemexpress.com These properties make Z-Gly-Gly-Arg-AMC·HCl an effective tool for studying enzyme kinetics and for screening potential protease inhibitors. evitachem.com

Table 1: Fluorescence Properties of Cleaved AMC from Z-Gly-Gly-Arg-AMC·HCl
ParameterWavelength Range (nm)Reference
Excitation (Ex)360-390 nih.govmedchemexpress.comresearchgate.netechelon-inc.com
Emission (Em)440-480 nih.govmedchemexpress.comresearchgate.netechelon-inc.com

Specific Applications in Serine Protease Activity Quantification

Z-Gly-Gly-Arg-AMC·HCl is a versatile substrate used to measure the activity of several trypsin-like serine proteases that preferentially cleave peptide bonds C-terminal to arginine residues. evitachem.com Its primary applications include the detailed study of key enzymes in coagulation, digestion, and tissue remodeling. bachem.comfishersci.comfishersci.comcymitquimica.com

One of the most significant applications of Z-Gly-Gly-Arg-AMC·HCl is in the measurement of thrombin activity. Thrombin is a pivotal enzyme in the blood coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869) to form a blood clot. Assays using this substrate provide a global picture of hemostasis by continuously measuring the formation and inhibition of thrombin. nih.gov The substrate is highly specific for thrombin, making it ideal for detailed coagulation studies. medchemexpress.commedchemexpress.com

The Calibrated Automated Thrombogram (CAT) is a standardized assay that measures thrombin generation in plasma, offering insights into hyper- and hypocoagulability states. bachem.comfishersci.comscispace.com The method relies on Z-Gly-Gly-Arg-AMC·HCl as the fluorogenic substrate to monitor the concentration of active thrombin over time. d-nb.infonih.gov

In the CAT assay, coagulation is initiated in a plasma sample by adding a trigger, such as tissue factor, and calcium. d-nb.info As thrombin is generated, it cleaves the Z-Gly-Gly-Arg-AMC·HCl substrate, releasing fluorescent AMC. nih.gov The resulting fluorescence signal is continuously recorded. scispace.com To convert the fluorescence signal into a thrombin concentration (nM), the assay uses a parallel sample containing a known amount of a thrombin-like activity (a thrombin-α2-macroglobulin complex), which serves as a calibrator. scienceopen.comscispace.com This calibration accounts for variations in plasma color and substrate consumption, allowing for an accurate quantification of the endogenous thrombin potential (ETP). scispace.comd-nb.info

Table 2: Key Parameters Derived from the Calibrated Automated Thrombogram (CAT) Assay
ParameterDescriptionClinical Significance
Lag TimeThe time from the start of the reaction to the initial burst of thrombin generation.Reflects the initiation phase of coagulation.
Endogenous Thrombin Potential (ETP)The total amount of thrombin generated over time, calculated as the area under the thrombin generation curve.Indicates the overall capacity of the plasma to generate thrombin.
Peak HeightThe maximum concentration of thrombin reached.Represents the balance between thrombin formation and inhibition.
Time to PeakThe time taken to reach the maximum thrombin concentration.Reflects the dynamics of the propagation phase of coagulation.
Velocity IndexThe rate of thrombin generation up to the peak height.Indicates the speed of the procoagulant reactions.

Assays in PPP primarily reflect the activity of the plasmatic coagulation system. maastrichtuniversity.nl In contrast, performing the assay in PRP provides a more comprehensive assessment that includes the procoagulant activity of platelets, which provide a critical phospholipid surface for the assembly of coagulation factor complexes. mdpi.comnih.gov Comparing results from PRP and PPP can elucidate the role of platelets in various bleeding or thrombotic disorders. mdpi.com For instance, tissue factor-induced thrombin generation can be monitored in both plasma types by continuously measuring the hydrolysis of the Z-Gly-Gly-Arg-AMC substrate. nih.gov

Table 3: Comparison of Thrombin Generation Assays in PRP and PPP
FeaturePlatelet-Poor Plasma (PPP)Platelet-Rich Plasma (PRP)
Primary Focus Activity of plasma coagulation factors. maastrichtuniversity.nlInteraction between plasma factors and platelets. mdpi.com
Sample Preparation Plasma with a very low platelet count.Plasma with a standardized, higher platelet count. scispace.com
Clinical Insight Evaluates plasmatic hyper- or hypocoagulability. maastrichtuniversity.nlAssesses platelet procoagulant function and its contribution to overall hemostasis. mdpi.com

Z-Gly-Gly-Arg-AMC·HCl is also an effective substrate for measuring the activity of trypsin, a key digestive enzyme produced in the pancreas. bachem.comfishersci.comfishersci.comcymitquimica.com In research settings, particularly in studies of pancreatitis, quantifying ectopic trypsin activity within the pancreas is crucial. nih.gov The assay principle remains the same: trypsin cleaves the substrate, releasing fluorescent AMC, and the rate of fluorescence increase corresponds to trypsin activity. evitachem.com This method has been used in various biochemical assays, including those designed to screen for inhibitors of human trypsin. nih.gov While other substrates exist, Z-Gly-Gly-Arg-AMC·HCl provides a reliable tool for these applications. echelon-inc.combachem.com

The substrate Z-Gly-Gly-Arg-AMC·HCl is utilized in direct fluorometric assays to quantify the activity of urokinase-type plasminogen activator (uPA). evitachem.combachem.comfishersci.comfishersci.comcymitquimica.com uPA is a serine protease involved in fibrinolysis and tissue remodeling, and its activity is often elevated in pathological conditions such as cancer. evitachem.com The assay allows for the sensitive detection of uPA activity in biological samples by measuring the rate of AMC release from the Z-Gly-Gly-Arg-AMC·HCl substrate. echelon-inc.comcymitquimica.com

Tissue-type Plasminogen Activator (tPA) Assays

Z-Gly-Gly-Arg-AMC·HCl serves as an effective substrate for the direct fluorometric assay of tissue-type plasminogen activator (tPA). evitachem.comfishersci.combachem.comcymitquimica.com tPA is a critical serine protease involved in the fibrinolytic system, where it converts plasminogen to the active enzyme plasmin. Assaying tPA activity is essential in research related to thrombolysis, ischemic stroke, and synaptic plasticity. mobitec.com In these assays, tPA directly cleaves the Z-Gly-Gly-Arg-AMC substrate, releasing the fluorescent AMC moiety. mobitec.com This method provides a direct measurement of tPA's enzymatic activity. Commercially available kits, such as the SensoLyte® AMC tPA Activity Assay Kit, utilize a fluorogenic substrate for this purpose, enabling high-throughput screening for potential tPA inducers and inhibitors. mobitec.com

Matriptase Activity in Malignancy-Related Research

Matriptase is a type II transmembrane serine protease implicated in cancer invasion and metastasis due to its trypsin-like activity. evitachem.com While research into matriptase activity is crucial, studies typically employ specific synthetic substrates designed for this enzyme, such as N-tert-butoxycarbonyl (N-t-Boc)-γ-benzyl-Glu-Ala-Arg-7-amino-4-methylcoumarin or BOC-Gln-Ala-Arg-AMC. evitachem.com The available research does not indicate that Z-Gly-Gly-Arg-AMC·HCl is a primary or standard substrate for measuring matriptase activity.

Assessment of Proteasome Tryptic-like Activity

The proteasome is a large protein complex responsible for the degradation of cellular proteins and contains multiple catalytic sites, including chymotrypsin-like, caspase-like, and trypsin-like activities. nih.govpromega.com Z-Gly-Gly-Arg-AMC·HCl can be utilized to specifically determine the trypsin-like activity of the proteasome. fishersci.combachem.comcymitquimica.com This specific activity involves the cleavage of peptide bonds C-terminal to basic amino acid residues like arginine.

The distinct catalytic activities of the proteasome are typically measured using different specific substrates. For instance, the chymotrypsin-like activity is often assayed using substrates like Z-Gly-Gly-Leu-AMC (Z-GGL-AMC). sigmaaldrich.comechelon-inc.com For luminescent-based assays, specific substrates such as Z-LRR-aminoluciferin are used for trypsin-like activity. promega.compromega.com The use of Z-Gly-Gly-Arg-AMC·HCl provides a fluorometric method to isolate and quantify the proteasome's tryptic function, which is valuable in studying the complex's role in cellular homeostasis and disease. promega.comresearchgate.net

Table 1: Substrates for Different Proteasome Activities
Proteasome ActivityExample Fluorogenic/Luminogenic SubstrateReference
Trypsin-likeZ-Gly-Gly-Arg-AMC fishersci.combachem.comcymitquimica.com
Trypsin-like (Luminescent)Z-LRR-aminoluciferin promega.compromega.com
Chymotrypsin-likeZ-Gly-Gly-Leu-AMC sigmaaldrich.comechelon-inc.com
Caspase-like (Luminescent)Z-nLPnLD-aminoluciferin promega.compromega.com

Studies on Factor XIa and Factor XIIa Activity

Factor XIa and Factor XIIa are serine proteases that play roles in the intrinsic pathway of the coagulation cascade. Assays to measure their activity typically rely on highly specific fluorogenic substrates. Research indicates the use of Boc-Phe-Ser-Arg-AMC for Factor XIa and Boc-Gln-Gly-Arg-AMC for Factor XIIa. rsc.org Current literature does not specify Z-Gly-Gly-Arg-AMC·HCl as a standard substrate for the specific assessment of Factor XIa or Factor XIIa activity.

Assessment of Other Protease Classes

While Z-Gly-Gly-Arg-AMC·HCl is primarily recognized for its use in assaying trypsin-like serine proteases, its utility has been explored for other enzymes. It is a well-established substrate for trypsin and urokinase. echelon-inc.comevitachem.com However, for other protease classes, different peptide sequences are often required for optimal specificity and sensitivity.

Cathepsin K and Granzyme A: For these enzymes, the fluorogenic substrate Z-Gly-Pro-Arg-AMC (Z-GPR-AMC) is reported to be effective, indicating a different substrate preference compared to enzymes that readily cleave Z-Gly-Gly-Arg-AMC. fishersci.comglpbio.combachem.com

Plasmin: The standard fluorogenic substrate often used for plasmin is H-D-Val-Leu-Lys-AMC. rsc.org

Papain: There is no information in the reviewed sources to suggest that Z-Gly-Gly-Arg-AMC·HCl is used as a substrate for papain, which is a cysteine protease with different substrate specificity.

Utility in High-Throughput Screening (HTS) for the Identification of Enzyme Modulators

The properties of Z-Gly-Gly-Arg-AMC·HCl make it highly suitable for high-throughput screening (HTS) campaigns aimed at discovering enzyme inhibitors or activators. evitachem.com Its use in a simple, robust "add-mix-measure" format allows for the rapid testing of large compound libraries. medchemexpress.com

A primary application is in screening for thrombin inhibitors. rsc.orgmedchemexpress.com In a typical HTS assay, the reaction is performed in multi-well plates (e.g., 384-well plates). rsc.org Candidate compounds are incubated with the target enzyme (e.g., thrombin), after which the Z-Gly-Gly-Arg-AMC substrate is added. medchemexpress.com The rate of fluorescence generation is measured over time using a plate reader. rsc.org A decrease in fluorescence compared to a control indicates inhibitory activity. This methodology has been successfully used to identify novel protease inhibitors from large combinatorial libraries. rsc.org

Table 2: Example HTS Protocol for Thrombin Inhibitor Screening
StepDescriptionReference
1. Plate PreparationTest compounds are dispensed into a 384-well plate. rsc.orgmedchemexpress.com
2. Enzyme AdditionThrombin solution is added to each well and incubated with the compounds for a set period (e.g., 15 minutes). medchemexpress.com
3. Substrate AdditionZ-Gly-Gly-Arg-AMC solution (e.g., final concentration of 50 µM) is added to start the reaction. rsc.orgmedchemexpress.com
4. Signal DetectionFluorescence intensity is measured kinetically (e.g., for 30 minutes) using a plate reader (Ex/Em ≈ 360/465 nm). rsc.orgmedchemexpress.com
5. Data AnalysisThe rate of reaction is calculated, and the percent inhibition for each compound is determined. rsc.org

Quantitative Kinetic Analysis of Protease Z Gly Gly Arg Amc·hcl Interactions

Determination of Michaelis-Menten Enzyme Kinetic Parameters (Kₘ, kcat)

The interaction between a protease and the substrate Z-Gly-Gly-Arg-AMC·HCl can be described by the Michaelis-Menten model, which is characterized by two key parameters: the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value signifies a higher affinity. The catalytic constant, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Detailed kinetic studies have been conducted to determine these parameters for various proteases. For instance, the hydrolysis of Z-Gly-Gly-Arg-AMC by thrombin, a key enzyme in the blood coagulation cascade, has been characterized. In one study, the kinetic parameters for the interaction of activated wild-type prothrombin (the zymogen form of thrombin) with Z-Gly-Gly-Arg-AMC were determined.

EnzymeKₘ (μM)kcat (s⁻¹)
Wild-Type Prothrombin (activated)67 ± 1193 ± 4

This table presents the Michaelis-Menten kinetic parameters for the hydrolysis of Z-Gly-Gly-Arg-AMC·HCl by activated wild-type prothrombin.

Evaluation of Enzyme Catalytic Efficiency and Specificity Constants (kcat/Kₘ)

The catalytic efficiency of an enzyme, also referred to as the specificity constant (kcat/Kₘ), is a crucial parameter that provides a measure of how efficiently an enzyme can convert a substrate into a product. It takes into account both the binding affinity (Kₘ) and the catalytic rate (kcat). A higher kcat/Kₘ value indicates a more efficient enzyme. This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes on the same substrate.

For the interaction between thrombin and Z-Gly-Gly-Arg-AMC·HCl, a high catalytic efficiency has been reported, with a kcat/Kₘ value greater than 10,000 M⁻¹s⁻¹. This high efficiency underscores the suitability of Z-Gly-Gly-Arg-AMC·HCl as a specific and sensitive substrate for thrombin activity assays.

Based on the kinetic parameters determined for activated wild-type prothrombin, the catalytic efficiency can be calculated as follows:

kcat/Kₘ = (93 s⁻¹) / (67 x 10⁻⁶ M) ≈ 1.39 x 10⁶ M⁻¹s⁻¹

This calculated value further confirms the high efficiency of thrombin in hydrolyzing this substrate.

EnzymeCatalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
Wild-Type Prothrombin (activated)~1.39 x 10⁶
Thrombin> 10,000

This table displays the catalytic efficiency of proteases with the substrate Z-Gly-Gly-Arg-AMC·HCl.

Characterization of Protease Inhibition Kinetics

Z-Gly-Gly-Arg-AMC·HCl is extensively used as a substrate in assays designed to screen for and characterize protease inhibitors. These studies are fundamental in drug discovery and for understanding the mechanisms of enzyme regulation.

Determination of Inhibitor Half-Maximal Inhibitory Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a common measure of the potency of an inhibitor. It represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. While Z-Gly-Gly-Arg-AMC·HCl is widely used in such assays, specific IC₅₀ values are dependent on the particular enzyme and inhibitor being studied. For example, in a screening for thrombin inhibitors, various compounds were tested for their ability to inhibit the hydrolysis of Z-Gly-Gly-Arg-AMC. The IC₅₀ values for chalcones isolated from licorice against human thrombin were determined using this substrate.

InhibitorEnzymeIC₅₀ (μM)
Licochalcone AHuman Thrombin7.96
IsoliquiritigeninHuman Thrombin17.95
Licochalcone BHuman Thrombin36.90
IsoliquiritinHuman Thrombin38.76
Isoliquiritin apiosideHuman Thrombin37.85

This table provides the IC₅₀ values of various chalcones from licorice against human thrombin, determined using a Z-Gly-Gly-Arg-AMC-based assay. medchemexpress.com

Elucidation of Specific Inhibition Modes (e.g., Mixed-Type Inhibition)

Beyond determining the potency of an inhibitor, it is crucial to understand its mechanism of action, or its mode of inhibition. Common modes of reversible inhibition include competitive, non-competitive, uncompetitive, and mixed-type inhibition. The mode of inhibition can be elucidated by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.

A study on the inhibition of human thrombin by licochalcone A, using Z-Gly-Gly-Arg-AMC acetate (B1210297) as the substrate, demonstrated a mixed-type inhibition pattern. medchemexpress.com In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Kₘ and Vmax of the reaction.

Calculation of Inhibition Constants (Kᵢ)

The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency than the IC₅₀ value. It represents the dissociation constant of the enzyme-inhibitor complex. For a mixed-type inhibitor, there are two inhibition constants: Kᵢ (for binding to the free enzyme) and Kᵢ' (for binding to the enzyme-substrate complex). These constants can be determined from the analysis of the inhibition kinetics data.

In the aforementioned study of licochalcone A as a thrombin inhibitor, the inhibition kinetic analysis revealed a Kᵢ value of 12.23 μM. medchemexpress.com This value provides a precise measure of the affinity of licochalcone A for thrombin.

InhibitorEnzymeInhibition ModeKᵢ (μM)
Licochalcone AHuman ThrombinMixed-type12.23

This table summarizes the inhibition kinetics of licochalcone A on human thrombin. medchemexpress.com

Structural Underpinnings of Enzyme Recognition and Substrate Specificity

Deconstruction of Substrate Recognition Mechanisms at Protease Active Sites

The interaction between a protease and its substrate is a highly specific process dictated by the three-dimensional architecture of the enzyme's active site. This site contains subsites (S), which accommodate the amino acid residues (P) of the substrate. The cleavage of Z-Gly-Arg-AMC HCl occurs at the amide bond between Arginine (the P1 residue) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group.

Trypsin-like proteases are characterized by their profound specificity for cleaving peptide bonds C-terminal to basic amino acid residues, namely Arginine (Arg) and Lysine (Lys), at the P1 position. nih.govmdpi.com This preference is structurally encoded within the enzyme's S1 subsite, often referred to as the primary specificity pocket.

The S1 pocket of trypsin and related enzymes is a deep, narrow cavity with a strong negative electrostatic potential at its base. nih.gov This is typically due to the presence of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the pocket. The structural and chemical properties of the Arginine side chain in Z-Gly-Arg-AMC HCl are perfectly complementary to this pocket:

Size and Shape: The long, aliphatic portion of the arginine side chain fits snugly into the deep pocket.

Electrostatic Interaction: The positively charged guanidinium (B1211019) group at the terminus of the arginine side chain forms a salt bridge with the negatively charged carboxylate group of the aspartate residue. evitachem.com This strong electrostatic interaction is a primary determinant of the substrate's high affinity and proper orientation for catalysis. mdpi.com

Hydrogen Bonding: In addition to the salt bridge, the guanidinium group can form multiple hydrogen bonds with the backbone carbonyl groups of residues lining the S1 pocket and ordered water molecules, further stabilizing the enzyme-substrate complex. nih.gov

This precise molecular recognition ensures that enzymes like trypsin, thrombin, and urokinase efficiently bind and hydrolyze substrates containing a P1 Arginine. fishersci.com The benzyloxycarbonyl (Z) group at the N-terminus helps direct this specificity. evitachem.com

Enzyme FamilyKey S1 Pocket ResidueP1 Substrate Preference
Trypsin-likeAspartic Acid (Asp)Arginine, Lysine
Chymotrypsin-likeSerine (Ser)Phenylalanine, Tyrosine, Tryptophan
Elastase-likeValine (Val), Threonine (Thr)Alanine, Valine

This table illustrates the role of the key residue at the base of the S1 specificity pocket in determining the P1 substrate preference for different families of serine proteases. nih.gov

The binding of a substrate such as Z-Gly-Arg-AMC HCl to a protease active site is not a simple "lock-and-key" process. Instead, it often involves conformational changes in the enzyme, a concept known as "induced fit." Crystal structures reveal that active site loops can undergo significant rearrangements upon substrate binding. nih.gov

Studies comparing ligand-free and ligand-bound enzyme structures show that the active site tends to be more structurally variable in its unbound state. nih.gov The initial interaction with the substrate peptide triggers a conformational transition, repositioning active site loops and side chains. This adaptation serves several purposes:

It optimizes the geometry of the active site for catalysis, ensuring that key catalytic residues (e.g., the catalytic triad (B1167595) of Ser-His-Asp in serine proteases) are perfectly aligned with the scissile bond of the substrate.

It can exclude water molecules from the immediate vicinity of the reaction, creating a microenvironment conducive to hydrolysis.

It enhances binding affinity by increasing the contact surface area and forming additional non-covalent interactions between the enzyme and the substrate.

This dynamic process ensures that the catalytic power of the enzyme is unleashed only upon the binding of a suitable substrate, contributing to both the efficiency and specificity of the enzymatic reaction. nih.govnih.gov

Influence of Amino Acid Sequence beyond the Cleavage Site on Substrate Selectivity

While the P1 residue is the primary determinant of specificity for trypsin-like proteases, the amino acids at positions N-terminal to the cleavage site (P2, P3, P4, etc.) also play a crucial role in modulating substrate selectivity and the rate of catalysis. nih.govnih.gov This is known as extended substrate specificity.

In the compound Z-Gly-Arg-AMC HCl, the Glycine (Gly) residue occupies the P2 position. The influence of these extended subsites varies significantly among different proteases:

Thrombin: This protease exhibits a strong preference for Glycine at the P2 position and hydrophobic residues at P3 and P4. expasy.org The Z-Gly-Arg sequence is therefore a highly effective substrate motif for thrombin.

Other Proteases: Some proteases have less stringent requirements for the P2 position, while others may have distinct preferences. For instance, studies with substrate libraries have shown that tissue plasminogen activator (tPA) and urokinase (uPA) prefer small amino acids like Glycine or Alanine at the P2 site. nih.gov

ProteaseP4 PreferenceP3 PreferenceP2 PreferenceP1 Preference
ThrombinHydrophobicHydrophobicGlycine, ProlineArginine
TrypsinVariableVariableVariableArginine > Lysine
PlasminLysineVariableAromaticLysine > Arginine
uPA/tPAVariableVariableSmall (Gly, Ala)Arginine

This table summarizes the known extended substrate specificities for several trypsin-like proteases, highlighting the importance of residues beyond the P1 cleavage site. expasy.orgnih.gov

Computational Approaches: Molecular Modeling and Docking Simulations for Enzyme-Substrate/Inhibitor Complexes

Computational methods provide powerful insights into the dynamic nature of enzyme-substrate interactions that are often difficult to capture with experimental techniques alone. Molecular modeling and docking simulations are frequently used to study how substrates like Z-Gly-Arg-AMC HCl bind to their target proteases.

Innovations and Methodological Refinements in Z Gly Gly Arg Amc·hcl Based Assays

Development of Continuous Microfluidic Systems for Real-Time Enzymatic Analysis

The integration of Z-Gly-Gly-Arg-AMC·HCl-based assays into microfluidic systems represents a significant technological advancement. These "lab-on-a-chip" platforms enable the continuous, real-time analysis of enzymatic reactions in precisely controlled environments. dispendix.com The move towards miniaturization addresses key challenges in high-throughput screening (HTS), where testing numerous samples can be both time-consuming and resource-intensive. dispendix.comnih.gov

Miniaturizing assay formats from standard 96-well plates to higher-density 384-well or 1536-well plates, and even further to nanoliter-scale microfluidic devices, offers substantial benefits. dispendix.combmglabtech.com

Reduced Consumption: A primary advantage is the significant reduction in the required volumes of expensive reagents, precious samples, and other consumables. dispendix.comgbo.com This cost-efficiency is critical in large-scale screening campaigns. gbo.com

Increased Throughput: Miniaturization allows for a massive increase in the number of samples that can be tested simultaneously, dramatically boosting scalability and productivity. dispendix.combmglabtech.com This is essential for accelerating the early phases of drug discovery. nih.gov

Enhanced Sensitivity and Precision: In smaller volumes, target molecules are more concentrated, and the diffusion distances for reagents are shorter. dispendix.com This can lead to a stronger signal, enhancing the sensitivity and precision of the assay. dispendix.com A highly sensitive detection instrument, such as a microplate reader, is crucial for realizing these benefits, as it allows for the use of more diluted reagents while maintaining data quality. bmglabtech.com

The following table illustrates the potential reduction in sample volume and corresponding increase in throughput when scaling down assay formats.

Plate FormatTypical Well VolumeRelative Reagent SavingsScreening Throughput
96-well100-200 µLBaselineLow
384-well20-50 µL~4-10xMedium
1536-well2-10 µL~20-50xHigh
MicrofluidicsnL - pL>1000xVery High

Optimization of Experimental Conditions for Protease Activity Determination

The accuracy and reproducibility of protease assays using Z-Gly-Gly-Arg-AMC·HCl are highly dependent on the careful optimization of numerous experimental parameters. nih.govresearchgate.net Factors ranging from sample preparation to the specific composition of the reaction buffer can significantly influence enzyme activity and the resulting data. nih.govnih.gov

When measuring protease activity in complex biological samples, such as tissue homogenates, both the concentration and the handling of the sample are critical. Research on intrapancreatic protease activation has shown that assay results can be significantly improved by using lower amounts of pancreatic homogenate. nih.gov Furthermore, the timing of sample preparation is crucial, as homogenates should be freshly prepared and assayed immediately to ensure the most accurate measurement of enzymatic activity. nih.gov While samples may remain stable on ice for several hours, this should be empirically determined for each experimental system. nih.gov

The composition of the assay buffer must be meticulously refined to ensure optimal enzyme performance. Key components and their effects include:

Carrier Proteins: The inclusion of carrier proteins like bovine serum albumin (BSA) is common in enzyme assays, but its presence may not always be beneficial. In certain pancreatic protease assays, the exclusion of BSA from the buffer led to improved results. nih.gov However, in other applications, such as thrombin inhibition screens, BSA is included as a standard component to prevent non-specific binding. rsc.orgmedchemexpress.com

Detergents: Nonionic detergents are often added to assay buffers. For instance, Tween 20 has been used in buffers for measuring trypsin and chymotrypsin (B1334515) activity. nih.gov Similarly, Triton-X100 is a component in buffer systems for thrombin inhibition screening with Z-Gly-Gly-Arg-AMC·HCl. rsc.orgmedchemexpress.com

Ions and pH: The ionic strength and pH of the buffer are fundamental parameters. For example, a thrombin inhibition assay buffer includes Tris-Cl at pH 7.4, along with NaCl, MgCl₂, and CaCl₂. rsc.orgmedchemexpress.com The optimal pH for protease activity can be quite specific; for example, some proteases show maximal activity at pH 8 or higher. e3s-conferences.org Consistency in buffer components, such as NaCl, is vital, as sudden changes in ionic strength can introduce variability into the measurements. nih.gov

The table below outlines a sample buffer composition used for a thrombin inhibition assay.

ComponentConcentrationPurpose
Tris-Cl (pH 7.4)10 mMBuffering agent
NaCl150 mMIonic strength
MgCl₂10 mMDivalent cation
CaCl₂1 mMDivalent cation
Bovine Serum Albumin (BSA)0.1% w/vCarrier protein
Triton-X1000.01% v/vNonionic detergent

Sample storage conditions, particularly freeze-thaw cycles, can have a profound impact on protease activity.

Activation upon Freezing: For certain samples, such as pancreatic homogenates, the process of freezing and thawing can actually stimulate protease activation, leading to artificially inflated activity measurements. nih.gov Therefore, using freshly prepared samples is strongly recommended for these types of studies. nih.gov

Denaturation and Activity Loss: In general, freezing and thawing can cause protein denaturation due to the formation of ice crystals and changes in solute concentration. nih.gov This can lead to a loss of enzymatic activity. nih.govnih.gov The rates of freezing and thawing are critical factors; slow freezing followed by rapid thawing often results in higher recovery of protein activity compared to fast freezing and slow thawing. nih.gov Repeated freeze-thaw cycles should be avoided as they can lead to protein degradation and an increase in free amino acids. mdpi.comglpbio.com

Strategies for Mitigating Background Activity and Enhancing Signal-to-Noise Ratios in Protease Assays

A high signal-to-noise ratio is essential for a sensitive and reliable assay. Several strategies can be employed to minimize background fluorescence and maximize the specific signal.

Substrate Specificity: The choice of substrate is paramount. While Z-Gly-Gly-Arg-AMC·HCl is effective for many trypsin-like proteases, in some contexts, a different substrate may yield a better signal-to-noise ratio. For example, in studies of pancreatitis, replacing a commonly used trypsin substrate with Z-Gly-Pro-Arg-AMC reduced background activity in control samples, thereby increasing the measured fold-change in trypsin activation. nih.gov

Optimizing Concentrations: The concentrations of both the enzyme and the substrate (Z-Gly-Gly-Arg-AMC·HCl) must be optimized. Using a more sensitive fluorophore can allow for lower enzyme and substrate concentrations, which can help reduce background noise and improve the assay window. nih.gov

Buffer Composition: As discussed previously, refining the buffer by removing components that may contribute to background activity or by adding stabilizing agents can enhance the specific signal. nih.gov

Integration of Z-Gly-Gly-Arg-AMC·HCl Assays with Mass Spectrometry-Based Chemoproteomic Approaches

The convergence of traditional enzyme activity assays using fluorogenic substrates like Z-Gly-Gly-Arg-AMC·HCl with advanced mass spectrometry-based chemoproteomic techniques represents a powerful synergy in biochemical research. This integration allows for both the real-time monitoring of specific enzyme activities and the subsequent identification and characterization of the enzymes responsible for this activity, as well as their inhibitors, within complex biological mixtures. This section explores the methodological refinements and innovative applications stemming from this powerful combination.

Chemoproteomics, particularly activity-based protein profiling (ABPP), utilizes chemical probes to covalently label active enzymes, enabling their subsequent enrichment and identification by mass spectrometry. While highly effective, the design and synthesis of specific probes for every enzyme class can be challenging. Fluorogenic substrates such as Z-Gly-Gly-Arg-AMC·HCl, which are commercially available and well-characterized for specific protease families like trypsin-like serine proteases, offer a complementary approach. evitachem.com

The integration of these two methodologies can be conceptualized in a multi-step workflow. Initially, a Z-Gly-Gly-Arg-AMC·HCl assay is employed as a primary screen to detect specific protease activity in a complex proteome, such as a cell lysate or tissue extract. This assay can also be adapted for high-throughput screening to identify potential inhibitors that reduce the fluorescence signal generated by the cleavage of the substrate. evitachem.com

Following the initial screen, mass spectrometry-based proteomics is employed for in-depth analysis. In one innovative approach, the fluorogenic substrate assay can guide the application of broader-spectrum activity-based probes. For instance, if a sample shows high activity in the Z-Gly-Gly-Arg-AMC·HCl assay, it can then be treated with a general serine protease activity-based probe. The probe-labeled proteins are subsequently enriched, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteases that were active in the sample.

Furthermore, this integrated approach is invaluable for inhibitor target identification. When a compound is found to inhibit the cleavage of Z-Gly-Gly-Arg-AMC·HCl, competitive ABPP can be performed. In this setup, the proteome is pre-incubated with the inhibitor before the addition of a broad-spectrum activity-based probe. A reduction in the labeling of a specific protease by the probe in the presence of the inhibitor, as quantified by mass spectrometry, confirms that the protease is a direct target of the inhibitor.

A hypothetical workflow for identifying a specific protease inhibitor's target using this integrated approach is detailed in the table below.

StepProcedureRationale
1. Primary Screening A high-throughput screen of a compound library is performed using the Z-Gly-Gly-Arg-AMC·HCl assay with a target protease (e.g., thrombin).To identify compounds that inhibit the proteolytic activity, observed as a decrease in fluorescence.
2. Hit Confirmation Potent inhibitors identified in the primary screen are validated through dose-response curves to determine their IC50 values.To confirm the inhibitory activity and quantify the potency of the selected compounds.
3. Target Engagement in a Complex Mixture A complex proteome (e.g., cell lysate) is treated with the confirmed inhibitor, followed by the addition of a broad-spectrum serine protease activity-based probe (e.g., a fluorophosphonate-based probe).To assess the inhibitor's ability to engage its target in a more biologically relevant environment.
4. Enrichment of Probe-Labeled Proteins The probe-labeled proteins are enriched from the proteome using affinity purification (e.g., streptavidin beads if the probe is biotin-tagged).To isolate the active proteases that have been labeled by the activity-based probe.
5. Mass Spectrometry Analysis The enriched proteins are digested into peptides and analyzed by LC-MS/MS.To identify and quantify the proteases that were labeled by the probe.
6. Data Analysis and Target Identification The relative abundance of probe-labeled peptides from the inhibitor-treated sample is compared to a control sample (without inhibitor). A significant decrease in the signal for a specific protease in the treated sample indicates it is the target of the inhibitor.To pinpoint the specific protease(s) that the inhibitor binds to and inhibits.

This integrated strategy leverages the strengths of both techniques: the simplicity and high-throughput nature of the fluorogenic substrate assay for initial screening and the power of mass spectrometry for unbiased, global identification and quantification of protein targets. This combination is particularly advantageous for dissecting complex proteolytic pathways and for the development of highly selective therapeutic agents.

Contribution to Understanding Biological Processes and Pathophysiological Mechanisms

Insights into Hemostasis and Thrombosis Regulation

Research into hemostasis and thrombosis heavily relies on the ability to accurately measure the activity of key proteases involved in the coagulation cascade. Z-Gly-Gly-Arg-AMC HCl serves as a valuable substrate in this area, particularly for monitoring thrombin generation. It is used as a thrombin substrate in the calibrated automated thrombogram (CAT) assay, a method developed for determining hyper- and hypocoagulability evitachem.comfishersci.combachem.comhaematologica.org. This fluorogenic substrate allows for the continuous registration of generated thrombin in plasma researchgate.netnih.govnih.gov. Studies utilizing Z-Gly-Gly-Arg-AMC HCl have investigated the influence of factors like tissue factor pathway inhibitor (TFPI) and protein S on thrombin generation, providing insights into the complex regulatory mechanisms of blood coagulation nih.govahajournals.org. For instance, research has shown that protein S stimulates the inhibition of the tissue factor pathway by TFPI, a process monitored using this substrate ahajournals.org.

Elucidating the Role of Proteases in Cancer Invasion and Metastasis

Proteases play critical roles in cancer progression, including tumor invasion and metastasis. Z-Gly-Gly-Arg-AMC HCl is used as a substrate to measure the activity of proteases implicated in these processes. It has been employed in assays to assess the activity of urokinase and tissue-type plasminogen activator, enzymes known to be involved in cancer invasion and metastasis evitachem.comfishersci.combachem.comcore.ac.uknih.gov. Furthermore, this substrate has been used to measure trypsin-like activity in conditioned media from cancer cell lines, such as prostate cancer cells, providing a tool to study the proteolytic environment produced by tumors nih.gov. It also serves as a synthetic substrate for matriptase, another enzyme linked to cancer invasion and metastasis evitachem.com.

Contributions to the Pathophysiology of Acute Pancreatitis

Acute pancreatitis is characterized by the inappropriate intrapancreatic activation of digestive proteases, particularly trypsin nih.govdtic.mil. Fluorogenic substrates are essential tools for measuring this protease activity in research models of pancreatitis. While other substrates like Z-Gly-Pro-Arg-AMC are frequently used for trypsin activity determination in pancreas homogenates nih.govdtic.miljci.org, Z-Gly-Gly-Arg-AMC HCl (referred to as I-1140) has also been utilized in studies related to acute pancreatitis research physiology.org. These studies contribute to understanding how elevated intrapancreatic trypsin levels drive the onset and progression of pancreatitis dtic.mil.

Advancements in Understanding General Protein Degradation Mechanisms in Cellular Systems

Z-Gly-Gly-Arg-AMC HCl is described as a proteolytic enzyme that facilitates the study of protein degradation mechanisms in cellular systems by cleaving proteins at arginine residues biosynth.com. Its use in enzyme activity assays allows researchers to study protein interactions and enzymatic mechanisms more broadly evitachem.comchemimpex.com. The compound is also utilized to determine the tryptic activity of proteasomes fishersci.combachem.com. Proteasomes are multi-enzyme complexes responsible for degrading ubiquitinated proteins, playing a central role in cellular protein homeostasis and various regulatory processes. Measuring their tryptic activity using substrates like Z-Gly-Gly-Arg-AMC HCl contributes to a deeper understanding of general protein degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.